

Spectroscopic Profile of 3-(2-Methoxyphenyl)aniline: A Technical Interpretation

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Compound of Interest

Compound Name: 3-(2-Methoxyphenyl)aniline

Cat. No.: B1349955

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This technical guide offers a comprehensive analysis of the predicted spectroscopic data for **3-(2-Methoxyphenyl)aniline**, a biphenyl derivative with applications in chemical synthesis and materials science. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the structural elucidation of complex organic molecules. In the absence of publicly available experimental spectra, this guide provides a detailed interpretation based on established spectroscopic principles and data from analogous compounds.

Predicted Spectroscopic Data

The following sections and tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **3-(2-Methoxyphenyl)aniline**. These predictions are derived from the molecule's structural features, including its two substituted aromatic rings, amine group, and methoxy group.

Predicted ^1H NMR Data (500 MHz, CDCl_3)

The proton NMR spectrum of **3-(2-Methoxyphenyl)aniline** is expected to be complex in the aromatic region due to the presence of eight non-equivalent aromatic protons. The signals from the two rings are anticipated to overlap.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.35 - 7.25	m	2H	Ar-H
~ 7.20 - 7.10	m	2H	Ar-H
~ 7.00 - 6.80	m	4H	Ar-H
~ 3.85	s	3H	-OCH ₃
~ 3.70	br s	2H	-NH ₂

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The carbon NMR spectrum is predicted to show 13 distinct signals, corresponding to the 13 carbon atoms in the molecule.

Chemical Shift (δ , ppm)	Assignment
~ 156.5	Ar C-O
~ 146.0	Ar C-N
~ 132.0	Ar C
~ 131.0	Ar C
~ 129.5	Ar CH
~ 128.0	Ar CH
~ 121.0	Ar CH
~ 119.0	Ar CH
~ 117.0	Ar CH
~ 115.0	Ar CH
~ 111.0	Ar CH
~ 110.0	Ar CH
~ 55.5	-OCH ₃

Predicted Infrared (IR) Data

The IR spectrum will be characterized by absorptions corresponding to the N-H stretches of the primary amine, C-H stretches of the aromatic rings and the methyl group, C=C stretching of the aromatic rings, and C-O and C-N stretching vibrations.^[1]^[2]

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3350	Medium, Doublet	N-H stretch (asymmetric and symmetric)
3100 - 3000	Medium	Aromatic C-H stretch
2960 - 2850	Medium	Aliphatic C-H stretch (-OCH ₃)
1620 - 1580	Strong	N-H bend
1600 - 1450	Strong to Medium	Aromatic C=C stretch
1300 - 1200	Strong	Aryl C-O stretch
1335 - 1250	Strong	Aromatic C-N stretch ^[2]

Predicted Mass Spectrometry (MS) Data

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak due to the stability of the aromatic systems.^[3] The molecular formula is C₁₃H₁₃NO, with a monoisotopic mass of 199.0997 g/mol.^[4]

m/z	Predicted Identity
199	$[M]^+$ (Molecular Ion)
184	$[M - CH_3]^+$
171	$[M - CO]^+$
168	$[M - OCH_3]^+$
154	$[M - CH_3 - HCHO]^+$
141	$[M - CO - HCN]^+$
77	$[C_6H_5]^+$

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound such as **3-(2-Methoxyphenyl)aniline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the solid sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$) in a standard 5 mm NMR tube. The sample should be fully dissolved to ensure a homogeneous solution.
- **Instrument Setup:** The NMR tube is placed in the spectrometer. The instrument is then locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity.
- **Data Acquisition:** For 1H NMR, standard acquisition parameters are used, including a 90° pulse and a relaxation delay of 1-5 seconds. For ^{13}C NMR, proton decoupling is typically employed to simplify the spectrum to singlets for each carbon.
- **Data Processing:** The acquired Free Induction Decay (FID) is processed using a Fourier transform to generate the frequency-domain NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

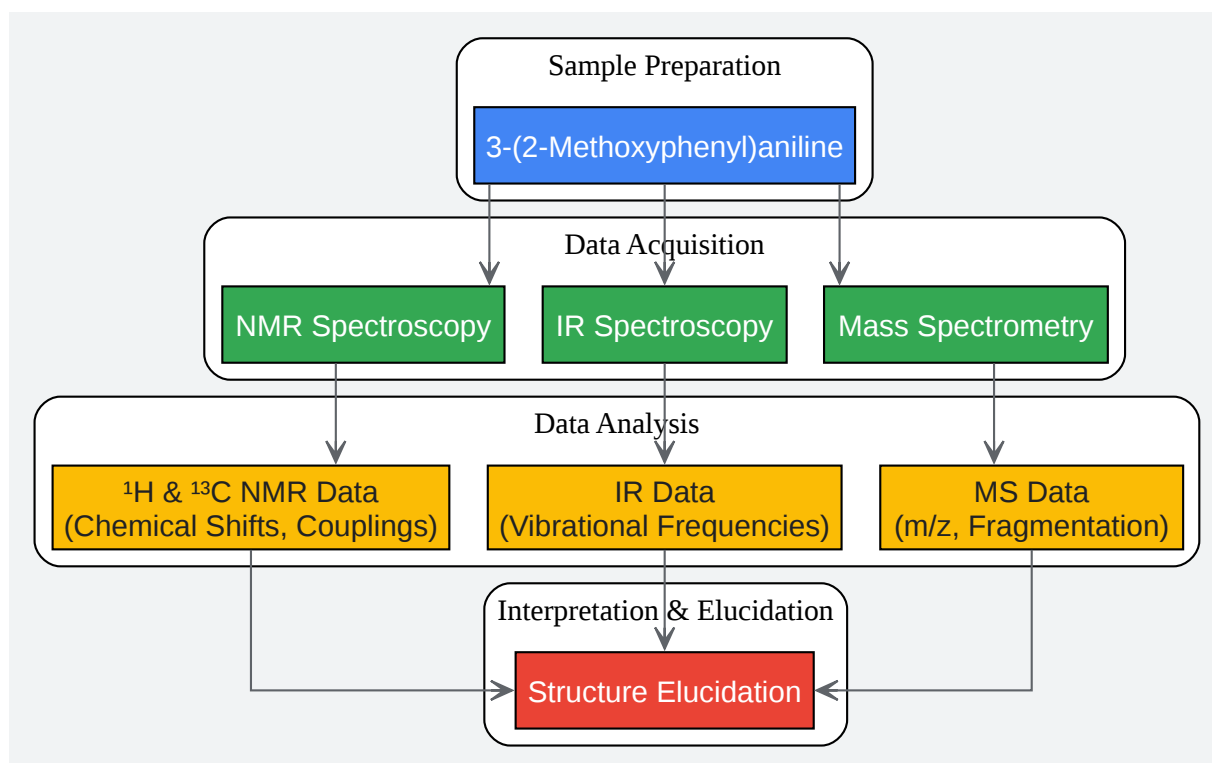
- **Sample Preparation (Attenuated Total Reflectance - ATR):** A small amount of the solid sample is placed directly on the ATR crystal. The anvil is lowered to press the sample firmly against the crystal.
- **Data Acquisition:** A background spectrum of the empty ATR crystal is recorded. The sample spectrum is then acquired. The instrument software automatically subtracts the background from the sample spectrum.
- **Data Processing:** The resulting transmittance or absorbance spectrum is plotted as a function of wavenumber (cm^{-1}).

Mass Spectrometry (MS)

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via a direct insertion probe (for solid samples) or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For GC-MS, the sample is first dissolved in a volatile solvent.
- **Ionization:** In the ion source, the molecules are ionized, typically using Electron Ionization (EI) for GC-MS, which causes fragmentation. For LC-MS, softer ionization techniques like Electrospray Ionization (ESI) are common, which often result in a prominent protonated molecular ion $[\text{M}+\text{H}]^+$.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

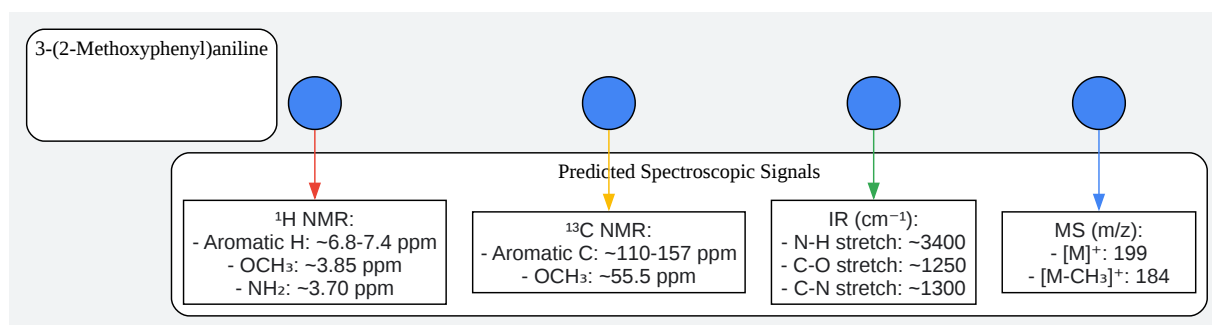
Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the correlation between the structure of **3-(2-Methoxyphenyl)aniline** and its predicted spectroscopic signals.



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Caption: Workflow for Spectroscopic Data Interpretation.



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Caption: Correlation of Structure with Predicted Signals.

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